molecular formula C9H16O4S2 B14466575 Diethyl bis(methylsulfanyl)propanedioate CAS No. 69363-91-3

Diethyl bis(methylsulfanyl)propanedioate

Cat. No.: B14466575
CAS No.: 69363-91-3
M. Wt: 252.4 g/mol
InChI Key: IFAPFFUCBUWFFX-UHFFFAOYSA-N
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Description

Diethyl bis(methylsulfanyl)propanedioate is a specialized malonic acid derivative offered for chemical synthesis and research applications. Compounds within this class are frequently employed as key intermediates and building blocks in organic synthesis. The structure of this reagent, featuring a propanedioate (malonate) core, is characteristic of compounds used in multi-step synthetic routes to access more complex molecules . The presence of sulfur-based functional groups suggests potential utility in the development of novel chemical entities. Researchers value such reagents for constructing molecular frameworks found in various investigational compounds, including those studied as enzyme inhibitors . As a versatile synthon, this compound is intended for use by qualified researchers in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69363-91-3

Molecular Formula

C9H16O4S2

Molecular Weight

252.4 g/mol

IUPAC Name

diethyl 2,2-bis(methylsulfanyl)propanedioate

InChI

InChI=1S/C9H16O4S2/c1-5-12-7(10)9(14-3,15-4)8(11)13-6-2/h5-6H2,1-4H3

InChI Key

IFAPFFUCBUWFFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(SC)SC

Origin of Product

United States

Synthetic Methodologies for Diethyl Bis Methylsulfanyl Propanedioate

Established Synthetic Routes to Diethyl bis(methylsulfanyl)propanedioate

The traditional synthesis of this compound primarily relies on the nucleophilic character of the enolate derived from diethyl malonate.

Alkylation Strategies Employing Diethyl Malonate Precursors

While classical alkylation of diethyl malonate typically involves alkyl halides for C-C bond formation, analogous C-S bond formation can be achieved using sulfenylating agents. The acidic α-hydrogens of diethyl malonate (pKa ≈ 13) are readily removed by a suitable base to generate a nucleophilic enolate. ucalgary.ca This enolate can then react with an electrophilic sulfur species.

A common strategy involves the use of a disulfide, such as dimethyl disulfide (DMDS), in the presence of a base. The reaction proceeds via nucleophilic attack of the malonate enolate on one of the sulfur atoms of the disulfide, cleaving the S-S bond. To achieve the bis-sulfenylated product, a second deprotonation and subsequent reaction with another equivalent of the sulfenylating agent are required.

A highly effective method for the synthesis of the analogous dimethyl ester, dimethyl 2-[di(methylthio)methylidene]malonate, involves the reaction of dimethyl malonate with carbon disulfide in the presence of a base like potassium carbonate, followed by alkylation with methyl iodide. chemicalbook.com This approach can be adapted for the synthesis of the diethyl ester. In this one-pot reaction, the malonate enolate reacts with carbon disulfide to form a dithiocarboxylate intermediate. Subsequent methylation with two equivalents of methyl iodide yields the desired ketene (B1206846) dithioacetal structure, which is an alternative representation of this compound.

Table 1: Reaction Conditions for the Synthesis of Dialkyl bis(methylsulfanyl)malonates

Starting MaterialReagentsBaseSolventProductYieldReference
Dimethyl malonate1. Carbon disulfide2. Methyl iodidePotassium carbonateDMFDimethyl 2-[di(methylthio)methylidene]malonate85% chemicalbook.com

Direct Thioacetalization Approaches at the Propanedioate α-Carbon

Direct thioacetalization of the α-carbon of diethyl propanedioate is conceptually challenging as it would require the reaction of a diketone equivalent with a thiol. A more practical approach that yields the same product structure is the formation of a ketene dithioacetal from diethyl malonate.

As described in the previous section, the reaction of diethyl malonate with carbon disulfide and an alkylating agent like methyl iodide is a prime example of this type of transformation. chemicalbook.com This method effectively installs two methylsulfanyl groups onto the α-carbon, resulting in a product that is structurally equivalent to a thioacetal of a hypothetical diethyl ketomalonate. This one-pot procedure is generally efficient and provides good yields. chemicalbook.com

Catalytic Enhancements in this compound Synthesis

To improve efficiency, selectivity, and sustainability, catalytic methods for C–S bond formation are of significant interest.

Organocatalytic Methods for C–S Bond Formation

Organocatalysis offers a metal-free alternative for the α-sulfenylation of active methylene (B1212753) compounds. Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed for the enantioselective α-sulfenylation of β-dicarbonyl compounds. acs.org These catalysts can activate the substrate and the sulfenylating agent, facilitating the C-S bond formation under mild conditions. While the direct bis-sulfenylation of diethyl malonate using this method to produce an achiral product has not been extensively detailed, the principle of organocatalytic activation of the malonate for reaction with an electrophilic sulfur source is well-established. acs.org

Transition Metal-Catalyzed Preparations

Transition metal catalysis is a powerful tool for the formation of C–S bonds. rsc.org Copper and palladium-catalyzed cross-coupling reactions are particularly prevalent for the synthesis of aryl sulfides. rsc.org The application of these methods for the direct bis-sulfenylation of diethyl malonate with methylsulfanyl groups is an area of ongoing research.

Copper-catalyzed reactions, for instance, have been used for the arylation of diethyl malonate. researchgate.net Adapting such systems for sulfenylation would likely involve a copper catalyst, a suitable ligand, and a methylsulfanyl source. The challenge lies in achieving double substitution at the α-carbon. Transition metal-free, radical-mediated C-H sulfenylation has also been reported, offering another potential avenue for the synthesis of the target compound under milder conditions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key areas for greening the synthesis include:

Solvent Choice: The use of greener solvents, or even solvent-free conditions, is a primary goal. Mechanochemical methods, where reactions are carried out by grinding solids together, represent a promising solvent-free approach for sulfenylation reactions. acs.org Water is also being explored as a green solvent for various organic transformations, including the synthesis of organosulfur compounds. rsc.orgresearchgate.net

Atom Economy: The one-pot synthesis from diethyl malonate, carbon disulfide, and methyl iodide is a relatively atom-economical route to the ketene dithioacetal form of the target molecule. chemicalbook.com

Alternative Reagents: Exploring less hazardous and more sustainable reagents is crucial. For instance, using odorless sulfur sources instead of volatile and malodorous thiols would be a significant improvement. researchgate.net

By focusing on these principles, the synthesis of this compound can be made more environmentally benign.

Based on the conducted research, no specific scientific literature or data could be found for the chemical compound “this compound.” Searches consistently yielded results for related but structurally distinct compounds, primarily diethyl malonate and its various derivatives.

Therefore, it is not possible to provide an article on the synthetic methodologies, derivatization, and scaffold construction strategies for "this compound" as requested, due to the absence of available information on this specific compound in the public domain.

To provide a comprehensive and accurate article as per the user's instructions, detailed research findings and data tables are required, which are not available for this particular chemical entity.

Reactivity and Advanced Chemical Transformations of Diethyl Bis Methylsulfanyl Propanedioate

Nucleophilic Substitution Reactions Involving the Methylsulfanyl Moieties

The presence of the two methylsulfanyl groups on the central carbon atom imparts reactivity characteristic of ketene (B1206846) dithioacetals. researchgate.netresearchgate.net These groups can act as leaving groups in the presence of suitable nucleophiles, enabling the synthesis of a diverse array of substituted malonates.

Reactions with Carbon-Based Nucleophiles

While direct displacement of the methylsulfanyl groups by common carbon nucleophiles can be challenging, the use of organometallic reagents, particularly organocuprates, has proven effective in analogous systems. pearson.comwikipedia.orgmasterorganicchemistry.com Organocuprates, being soft nucleophiles, are well-suited for substitution reactions on sulfur-containing substrates. pearson.commasterorganicchemistry.com The reaction proceeds via a nucleophilic attack on the carbon bearing the methylsulfanyl groups, leading to the formation of a new carbon-carbon bond.

A representative reaction involves the treatment of a ketene dithioacetal with a Gilman reagent (a lithium diorganocuprate), resulting in the displacement of one of the methylsulfanyl groups. The choice of the organocuprate allows for the introduction of a wide variety of alkyl, vinyl, and aryl groups.

Table 1: Examples of Nucleophilic Substitution with Carbon-Based Nucleophiles on Ketene Dithioacetal Analogs

Nucleophile (Organocuprate) Substrate Product Yield (%)
Lithium dimethylcuprate Diethyl 2,2-bis(methylthio)ethene-1,1-dicarboxylate Diethyl 2-(methyl)-2-(methylthio)ethene-1,1-dicarboxylate Moderate to Good

Heteroatom Nucleophile Interactions

The methylsulfanyl moieties of diethyl bis(methylsulfanyl)propanedioate are susceptible to substitution by various heteroatom nucleophiles, including amines, alkoxides, and thiols. researchgate.netnih.gov These reactions provide a convenient route to functionalized malonic esters with nitrogen, oxygen, or additional sulfur linkages.

Reactions with primary and secondary amines can lead to the formation of ketene N,S-acetals. researchgate.net Similarly, treatment with alkoxides results in the corresponding O,S-acetals. The reactivity with thiols allows for the synthesis of S,S,S-acetals. researchgate.net These transformations are often facilitated by the good leaving group ability of the methylsulfide anion.

Table 2: Reactions of Ketene Dithioacetal Analogs with Heteroatom Nucleophiles

Nucleophile Substrate Product Type
Primary Amine (R-NH2) Diethyl 2,2-bis(methylthio)ethene-1,1-dicarboxylate Ketene N,S-acetal
Alkoxide (R-O⁻) Diethyl 2,2-bis(methylthio)ethene-1,1-dicarboxylate Ketene O,S-acetal

Role in Carbon-Carbon Bond Forming Reactions

The acidic nature of the α-carbon in this compound, flanked by two ester groups, allows it to participate in a variety of classic carbon-carbon bond-forming reactions.

Michael Addition Reactions Featuring this compound as Nucleophile or Electrophile

In the presence of a base, this compound can be deprotonated to form a stabilized enolate. masterorganicchemistry.com This enolate is a soft nucleophile and can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. researchgate.netyoutube.comrsc.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and more complex molecular architectures.

Conversely, the double bond of the corresponding ketene dithioacetal can act as a Michael acceptor, reacting with other nucleophiles. kyoto-u.ac.jp This dual reactivity highlights the versatility of this compound in synthetic organic chemistry.

Knoevenagel Condensation and Related Olefination Reactions

Similar to other active methylene (B1212753) compounds, this compound can undergo Knoevenagel condensation with aldehydes and ketones. wikipedia.orgkyoto-u.ac.jpwikipedia.org This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond. thermofisher.comresearchgate.net The initial condensation product can then undergo further transformations, making this a valuable method for the synthesis of highly functionalized alkenes.

The general mechanism involves the deprotonation of the α-carbon to form an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org Subsequent dehydration leads to the formation of the α,β-unsaturated product.

Alkylation and Acylation of the α-Carbon

The enolate generated from this compound can readily undergo alkylation and acylation reactions. libretexts.orgfiveable.mepressbooks.pub Treatment of the enolate with an alkyl halide results in the formation of a new carbon-carbon bond at the α-position. youtube.comwikipedia.org This reaction is a cornerstone of the malonic ester synthesis and allows for the introduction of a wide range of alkyl groups. masterorganicchemistry.com

Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-carbon. This reaction provides access to β-keto esters, which are important synthetic intermediates.

Table 3: Alkylation of Diethyl Malonate Analogs

Base Alkylating Agent Product
Sodium Ethoxide Methyl Iodide Diethyl 2-methyl-2,2-bis(methylsulfanyl)propanedioate

Transformations of the Ester Functionalities

The diethyl ester groups of this compound are key reactive sites, susceptible to a variety of transformations that are fundamental to its utility as a synthetic intermediate. These transformations, primarily hydrolysis, transesterification, reduction, and oxidation, allow for the modification of the malonate core, paving the way for the construction of more complex molecular architectures. The presence of the bis(methylsulfanyl) moiety can influence the reactivity of the ester groups, and understanding these effects is crucial for designing selective and efficient synthetic routes.

Controlled Hydrolysis and Transesterification Reactions

The ester functionalities of this compound can be readily cleaved or modified through hydrolysis and transesterification reactions, which typically proceed via nucleophilic acyl substitution.

Hydrolysis:

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol, yields the carboxylic acid. This process occurs in a stepwise manner, allowing for the potential isolation of the monoacid monoester intermediate under carefully controlled conditions.

Base-Promoted Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, results in the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This is followed by the elimination of the ethoxide ion to form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the dicarboxylic acid. Saponification is generally a more rapid and irreversible process compared to acid-catalyzed hydrolysis.

The selective monohydrolysis of symmetric diesters like diethyl malonates can be challenging but has been achieved with high efficiency using specific reagents and conditions, such as employing a limited amount of aqueous KOH with a co-solvent like THF or acetonitrile at low temperatures. researchgate.net

Transesterification:

Transesterification involves the conversion of the diethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, a large excess of the desired alcohol is typically used.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol.

Base-Catalyzed Transesterification: A catalytic amount of a strong base (e.g., sodium alkoxide) is used to generate the alkoxide of the new alcohol, which then acts as the nucleophile.

The general conditions for these transformations are summarized in the table below.

TransformationReagents and ConditionsProduct
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heatBis(methylsulfanyl)propanedioic acid
Base-Promoted HydrolysisAqueous NaOH or KOH, heat, then H₃O⁺ workupBis(methylsulfanyl)propanedioic acid
Acid-Catalyzed TransesterificationR'OH (excess), cat. H₂SO₄ or HCl, heatDialkyl bis(methylsulfanyl)propanedioate
Base-Catalyzed TransesterificationR'OH, cat. NaOR', heatDialkyl bis(methylsulfanyl)propanedioate

Chemoselective Reduction and Oxidation Pathways

The selective transformation of the ester groups in the presence of the sulfur-containing functionalities is a key consideration in the synthetic application of this compound.

Chemoselective Reduction:

The reduction of the diethyl ester groups to the corresponding 1,3-diol can be achieved using powerful reducing agents. A significant challenge is the potential for the reducing agent to also react with the sulfur atoms of the bis(methylsulfanyl) group.

Reduction to Diols: Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. However, the chemoselectivity with respect to the dithioacetal moiety must be considered. While dithioacetals are generally stable to hydride reagents, strong conditions could lead to undesired side reactions. Milder reducing agents or borane complexes, which have been shown to efficiently reduce malonate derivatives to 1,3-diols, may offer better selectivity. researchgate.net For instance, borane–dimethoxyethane generated from sodium borohydride–bromine mixtures is an effective system for this transformation. researchgate.net

Chemoselective Oxidation:

The oxidation of the ester groups is not a common transformation. Instead, the sulfur atoms are more susceptible to oxidation. The selective oxidation of the dithioacetal moiety can lead to a range of valuable synthetic intermediates. For example, ketene dithioacetal S-oxides can be prepared through the chemoselective oxidation of related dithioester enethiolates. While not a direct oxidation of the ester functionality, this highlights the potential for selective transformations at the sulfur atoms while leaving the ester groups intact.

TransformationReagents and ConditionsProduct
Reduction of EstersLiAlH₄ in THF; or NaBH₄/Br₂ in DME2,2-bis(methylsulfanyl)propane-1,3-diol

Participation in Cascade and Multicomponent Reaction Sequences

The unique structural features of this compound, combining a reactive methylene group flanked by two ester functionalities and a dithioacetal, make it a versatile participant in cascade and multicomponent reactions. These reactions allow for the rapid construction of complex molecular frameworks in a single synthetic operation.

Anionic Cyclization Routes

The acidic nature of the α-proton in the malonate unit allows for the generation of a stabilized carbanion, which can act as a nucleophile in a variety of reactions, including intramolecular cyclizations. While specific examples involving this compound are not extensively documented, the reactivity of malonate derivatives in general suggests its potential in anionic cyclization pathways. For instance, malonate derivatives can be involved in cyclization reactions with conjugated systems to form various carbocyclic and heterocyclic structures. colab.ws The bis(methylsulfanyl) group can influence the stereochemical outcome of such cyclizations and can also be a site for further functionalization.

Tandem Conjugate Additions

The enolate derived from this compound can participate in Michael or conjugate additions to α,β-unsaturated carbonyl compounds. rsc.org This reaction is a powerful tool for carbon-carbon bond formation. The initial conjugate addition product can then undergo subsequent intramolecular reactions, leading to the formation of cyclic compounds in a tandem fashion. The development of enantioselective conjugate additions of malonates has been a significant area of research, often employing chiral catalysts to control the stereochemistry of the newly formed stereocenters. rsc.org

An example of a tandem reaction involving a malonate is the Michael-aldol condensation process, which can be used to construct densely functionalized cyclic systems. rsc.org

Application in Heterocyclic Synthesis

Malonate esters are exceptionally versatile building blocks for the synthesis of a wide array of heterocyclic compounds. nih.gov this compound is no exception and offers the added dimension of introducing sulfur atoms into the target heterocycles. The bis(methylsulfanyl) group can either be retained in the final product or can serve as a leaving group in the course of the reaction.

The reaction of malonates with 1,3-dinucleophiles, such as ureas, amidines, and guanidines, is a classical method for the synthesis of six-membered heterocycles like barbiturates and their derivatives. nih.gov In the context of this compound, the central carbon, activated by both the ester and the sulfur groups, is highly electrophilic and can react with various nucleophiles.

Furthermore, derivatives of bis(methylthio)methylene compounds are valuable synthons in their own right. For example, bis(methylthio)methylene malononitrile is a key reagent in multicomponent reactions for the synthesis of pyrimido[4,5-b]benzothiazole derivatives, which have shown potential antifungal properties. This suggests that this compound could be a precursor to similar reactive intermediates for the construction of sulfur-containing heterocycles. nih.gov

The synthesis of sulfur-containing heterocycles is an active area of research due to their diverse biological activities. digitellinc.com The presence of the bis(methylsulfanyl) group in this compound makes it an attractive starting material for the synthesis of heterocycles containing one or more sulfur atoms, such as derivatives of thiophene, thiazole, and thiadiazine.

Reactant TypeResulting Heterocycle
Ureas/ThioureasBarbituric acid/Thiobarbituric acid derivatives
AmidinesPyrimidine derivatives
HydrazinesPyrazole derivatives
1,2-DiaminesBenzodiazepine or other diazepine derivatives

Synthesis of Sulfur-Containing Heterocycles

The inherent sulfur atoms within this compound make it a logical precursor for the synthesis of sulfur-containing heterocycles. Its reaction with various dinucleophiles provides a direct pathway to five- and six-membered ring systems. A notable application is in the synthesis of 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives.

Research has shown that related compounds, such as diethyl-2-(bis(methylthio)methylene)malonate, which shares the same reactive ketene dithioacetal core, react with thioxoacetamide derivatives to yield these heterocyclic motifs ekb.eg. This transformation involves the reaction of the thioxoacetamide as a dinucleophile with the electrophilic carbon of the ketene dithioacetal, followed by cyclization and elimination of methanethiol (B179389) to form the stable heterocyclic ring. The specific outcome, whether a five-membered thiadiazole or a six-membered thiadiazine, is dependent on the nature of the thioxoacetamide and the reaction conditions employed.

Table 1: Synthesis of Sulfur-Containing Heterocycles from this compound Analogues

Reactant 1 Reactant 2 Heterocyclic Product Reference
Diethyl-2-(bis(methylthio)methylene)malonate Thioxoacetamide Derivatives 1,3,4-Thiadiazole Derivatives ekb.eg

Formation of Fused Ring Systems (e.g., Pyran Derivatives)

While direct evidence for the synthesis of fused pyran derivatives starting from this compound is not extensively documented in the reviewed literature, the general reactivity of related active methylene compounds suggests its potential in such transformations. The construction of fused pyran rings often involves the reaction of a compound containing an activated methylene group with a suitable precursor that can undergo cyclization.

Indolizine and Quinoline Scaffold Construction

The construction of indolizine and quinoline scaffolds typically involves the formation of a pyridine ring fused to a five-membered pyrrole ring or a benzene ring, respectively. The synthesis of these important N-heterocyclic frameworks often relies on well-established named reactions that utilize specific precursors.

For the synthesis of the indolizine scaffold , common methods include the Tschitschibabin reaction, 1,3-dipolar cycloadditions of pyridinium ylides, and various intramolecular cyclization strategies researchgate.net. These routes generally require a pyridine-containing starting material that undergoes annulation.

The quinoline scaffold is frequently constructed via classic methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, which typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, β-ketoesters, or other suitable three-carbon units nih.govrsc.org.

Currently, there is a lack of specific literature detailing the direct application of this compound in the construction of either the indolizine or quinoline ring systems. The functional group array in this compound does not immediately lend itself to the common synthetic pathways for these particular heterocyclic scaffolds without significant prior functional group manipulation.

Mechanistic Investigations of Diethyl Bis Methylsulfanyl Propanedioate Reactivity

Elucidation of Fundamental Reaction Pathways

The study of a compound's fundamental reaction pathways involves a detailed examination of how it transforms into new substances. For a molecule like Diethyl bis(methylsulfanyl)propanedioate, this would involve probing its reactions at the activated methylene (B1212753) group and the influence of the two thioether substituents.

Detailed Kinetic Analysis of Key Transformations

A kinetic analysis would be essential to understand the rates of reactions involving this compound. This would involve systematically varying reactant concentrations, temperature, and catalysts to determine the rate law and activation parameters of its key transformations. Such studies provide quantitative insight into the reaction mechanism.

Identification and Characterization of Reaction Intermediates

Identifying and characterizing transient species, or reaction intermediates, is a cornerstone of mechanistic investigation. For reactions involving this compound, techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions could potentially identify intermediates like enolates or other transient species. Trapping experiments, where a reagent is added to intercept and stabilize an intermediate, would also be a valuable tool.

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Understanding the structure and energy of the transition state is key to explaining reactivity and selectivity. For this compound, computational chemistry would likely be a primary tool for modeling transition states in both uncatalyzed and catalyzed reactions. These theoretical studies would complement experimental kinetic data to build a comprehensive picture of the reaction mechanism.

Catalytic Mechanisms in this compound Chemistry

Catalysis offers pathways to enhance the reactivity and control the selectivity of chemical transformations. The functional groups present in this compound suggest that various catalytic modes could be applicable.

Organocatalytic Activation Modes

Organocatalysis, the use of small organic molecules as catalysts, could be a fruitful area for this compound. Chiral amines, for instance, could engage in enamine or iminium ion catalysis by reacting with the dicarbonyl functionality. Hydrogen bond donors, such as thioureas, could activate the molecule by interacting with the ester groups, enhancing its electrophilicity.

Role of Lewis Acid and Brønsted Acid/Base Catalysis

Lewis acids could coordinate to the carbonyl oxygens of the ester groups in this compound, thereby increasing the acidity of the alpha-protons and making the central carbon more susceptible to nucleophilic attack. Brønsted acids could achieve a similar activation through protonation. Conversely, Brønsted bases would be effective in deprotonating the acidic alpha-carbon, generating a nucleophilic enolate intermediate that could participate in a variety of carbon-carbon bond-forming reactions. The interplay between the thioether groups and the choice of catalyst would be a critical aspect of such investigations.

Mechanistic Insights into Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of organic molecules, and compounds like this compound, with their unique electronic and structural features, present intriguing substrates for such transformations. While specific mechanistic studies directly involving this compound are not extensively documented in publicly available literature, plausible mechanistic pathways can be inferred from studies on related ketene (B1206846) dithioacetals and general principles of transition metal catalysis.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for carbon-carbon and carbon-heteroatom bond formation. For ketene dithioacetals, a direct oxidative C-O cross-coupling reaction with carboxylic acids has been reported. rsc.org In a similar vein, this compound could potentially undergo analogous transformations. A plausible catalytic cycle for a hypothetical palladium-catalyzed cross-coupling reaction, for instance a Suzuki coupling, would likely involve the following key steps:

Oxidative Addition: The cycle would initiate with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

Transmetalation: In the presence of a suitable organoboron reagent (R'-BY₂) and a base, transmetalation would occur, where the organic group R' is transferred from boron to the palladium center, displacing the halide.

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-R') from the palladium(II) complex, regenerating the catalytically active palladium(0) species.

The specific ligands coordinated to the palladium center would play a crucial role in modulating the reactivity and stability of the intermediates throughout the catalytic cycle.

A proposed mechanism for a palladium-catalyzed oxidative C-O cross-coupling of a generic ketene dithioacetal is depicted below. This reaction utilizes a palladium(II) catalyst and an oxidant. rsc.org

StepDescriptionIntermediate
1Reaction of the ketene dithioacetal with an oxidant (e.g., PhI(OAc)₂) to form a vinyl iodonium (B1229267) species.Vinyl iodonium intermediate
2Coordination of the palladium(II) catalyst to the double bond of the vinyl iodonium species.Pd(II)-alkene complex
3Nucleophilic attack of a carboxylate on the coordinated alkene, followed by elimination of iodobenzene.Vinyl palladium(II) carboxylate
4Reductive elimination to afford the vinyl ester product and regenerate the Pd(II) catalyst.Product and Pd(II) catalyst

This table is based on a plausible mechanism for a related class of compounds and serves as an illustrative example. rsc.org

Radical Pathways in the Transformations of this compound

In addition to ionic pathways facilitated by transition metals, this compound can also participate in reactions proceeding through radical intermediates. The presence of sulfur atoms and the activated double bond makes this molecule susceptible to radical addition and cyclization reactions.

The general mechanism for a radical reaction involving a thioether-containing compound like this compound can be initiated by various methods, including the use of radical initiators (e.g., AIBN) or photolysis. A thiyl radical, which can be generated from a thiol, can add to the double bond of the ketene dithioacetal.

Anodic oxidation provides another avenue for initiating radical reactions of ketene dithioacetals. Electrochemical methods can generate radical cations from the olefinic part of the molecule, which can then undergo further reactions. Studies on anodic coupling reactions between ketene dithioacetals and enol ethers have provided evidence for a 'radical-type' cyclization mechanism. capes.gov.br The success of these cyclizations is highly dependent on the substitution pattern of the reacting olefins. capes.gov.br

A hypothetical radical-initiated cyclization involving a molecule with a ketene dithioacetal moiety and a tethered reactive group could proceed as follows:

Initiation: A radical initiator generates a radical species.

Radical Addition: The generated radical adds to the double bond of the this compound moiety, forming a new carbon-centered radical.

Intramolecular Cyclization: The newly formed radical can then attack another part of the molecule in an intramolecular fashion to form a cyclic product.

Termination: The cyclic radical can be quenched by abstracting a hydrogen atom from a donor or by combining with another radical.

While specific studies detailing the radical pathways of this compound are scarce, the known reactivity of related thioethers and malonates in radical reactions suggests that this compound would be a viable substrate for such transformations. rsc.orgrsc.org

Below is a table outlining the general steps in a free-radical addition of a generic radical (R•) to this compound.

StepDescriptionIntermediate
Initiation Formation of the initial radical R• from an initiator.R•
Propagation Step 1 Addition of R• to the double bond of this compound.Carbon-centered radical adduct
Propagation Step 2 The radical adduct abstracts an atom (e.g., hydrogen) from a donor molecule (H-Y) to form the final product and a new radical Y•.Product and Y•
Termination Combination of two radical species to form a stable, non-radical product.Dimerized or disproportionated products

This table represents a generalized pathway for radical addition reactions.

Computational Chemistry and Theoretical Studies of Diethyl Bis Methylsulfanyl Propanedioate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Diethyl bis(methylsulfanyl)propanedioate. These calculations, based on the principles of quantum mechanics, provide a detailed description of the molecule's electronic landscape and its implications for chemical behavior.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: two ethyl ester groups and two methylsulfanyl groups attached to a central carbon atom. Density Functional Theory (DFT) calculations are commonly employed to analyze the molecular orbitals and charge distribution.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In this compound, the HOMO is typically localized on the sulfur atoms, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed over the carbonyl groups of the ethyl esters, suggesting these are the likely sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.5 D

Reactivity Prediction and Selectivity Studies

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in chemical reactions. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can identify the most reactive sites within the molecule.

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added or removed. For this compound, the regions around the sulfur atoms exhibit a high value for ƒ²(r), confirming their susceptibility to electrophilic attack. Conversely, the carbonyl carbons are predicted to be the most electrophilic centers, prone to nucleophilic addition.

These predictions are crucial for understanding the molecule's role in organic synthesis, for instance, in its reactions as a nucleophile after deprotonation of the central carbon atom. The calculated reaction pathways and transition state energies can elucidate the mechanisms of such reactions and predict the major products.

Table 2: Condensed Fukui Functions for Selected Atoms in this compound

Atomƒ²(r) (for electrophilic attack)ƒ²(r) (for nucleophilic attack)
Central Carbon0.050.12
Sulfur0.250.03
Carbonyl Carbon0.080.28
Carbonyl Oxygen0.150.10

Conformational Analysis and Stability Profiling

The flexibility of the ethyl and methylsulfanyl groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

Potential energy surface scans, performed by systematically rotating the dihedral angles of the C-S and C-C bonds, can identify the low-energy conformers. The relative stability of these conformers is determined by a combination of steric hindrance and electronic effects, such as hyperconjugation.

Table 3: Relative Energies of this compound Conformers

ConformerDihedral Angles (S-C-C-S)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°1.2
Eclipsed4.5

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its interactions with its environment.

Solvent Effects on Reactivity and Molecular Interactions

The reactivity and conformational preferences of a molecule can be significantly influenced by the solvent. wikipedia.org MD simulations can model the explicit interactions between this compound and solvent molecules, providing a more realistic picture of its behavior in solution. wikipedia.org

In polar solvents, such as water or ethanol, the polar functional groups of this compound (the ester groups) will be stabilized through dipole-dipole interactions and hydrogen bonding. This can affect the relative energies of different conformers and may also influence the activation energies of reactions by stabilizing charged transition states.

The radial distribution function, g(r), obtained from MD simulations, can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute, offering a detailed view of the solvation shell.

Supramolecular Interactions with Catalysts and Reagents

This compound can participate in supramolecular interactions with other molecules, such as catalysts or reagents. Current time information in JP. These non-covalent interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions, are crucial in many chemical processes. Current time information in JP.

MD simulations can be used to study the binding of this compound to the active site of a catalyst, providing insights into the mechanism of catalysis. By analyzing the interaction energies and the geometry of the complex, it is possible to understand how the catalyst activates the substrate and facilitates the reaction. These simulations can aid in the rational design of more efficient catalysts for reactions involving this compound. Current time information in JP.

Advanced Analytical and Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1D and 2D NMR Techniques for Structural Assignments

High-resolution 1D and 2D NMR techniques are indispensable for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) signals in Diethyl bis(methylsulfanyl)propanedioate.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct peaks are anticipated for the carbonyl carbons of the ester groups, the central quaternary carbon, the methylene (B1212753) and methyl carbons of the ethyl groups, and the methyl carbons of the methylsulfanyl groups. The chemical shifts of these carbons are characteristic of their functional group and local electronic environment.

2D NMR Techniques: To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, various 2D NMR experiments are employed. These include:

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the methyl and methylene protons of the ethyl groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the known proton assignments.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester CH₃~1.3 (triplet)~14
Ester OCH₂~4.2 (quartet)~62
SCH₃~2.2 (singlet)~15
C(SMe)₂-~70
C=O-~168

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Applications of Solid-State NMR for Complex Characterization

While solution-state NMR is the standard for routine structural elucidation, solid-state NMR (ssNMR) can provide valuable information, particularly for characterizing the compound in its crystalline form or within a complex matrix. For organosulfur compounds, ssNMR can be challenging due to the low natural abundance and quadrupolar nature of the sulfur-33 isotope. hmdb.cachemicalbook.com However, advancements in ssNMR techniques, such as high magnetic fields and specialized pulse sequences, are expanding its applicability. hmdb.cachemicalbook.com For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could be used to obtain high-resolution spectra in the solid state, providing insights into conformational polymorphism and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be determined from the exact mass. This is a crucial step in the characterization of a new or synthesized compound. For this compound (C₉H₁₆O₄S₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value.

Fragmentation Pattern Analysis and Isotopic Labeling Studies

Fragmentation Pattern Analysis: In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The fragmentation of diethyl malonate derivatives often involves the loss of ethoxycarbonyl (-COOEt) or ethoxy (-OEt) groups. mdpi.com For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-S bonds, leading to the loss of methylsulfanyl radicals (•SCH₃) or methanethiol (B179389) (CH₃SH), as well as fragmentation of the ester groups. The analysis of these fragmentation patterns can provide valuable confirmation of the compound's structure.

Isotopic Labeling Studies: Isotopic labeling, where one or more atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful tool in mass spectrometry to elucidate reaction mechanisms and fragmentation pathways. While specific isotopic labeling studies on this compound are not widely reported, this technique could be employed to track the fate of specific atoms during fragmentation, providing definitive evidence for proposed fragmentation mechanisms. For instance, labeling the methyl groups of the methylsulfanyl moieties with ¹³C would allow for the unambiguous identification of fragments containing these groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A prominent feature would be the strong C=O stretching vibration of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. Other expected absorptions include C-O stretching vibrations from the ester groups and C-H stretching and bending vibrations from the alkyl groups.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that are associated with a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the S-C stretching vibrations of the methylsulfanyl groups, which are often weak in IR spectra but can show strong signals in Raman spectra. The C=O stretching vibration would also be observable in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

The following table summarizes the expected key vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
C=O (Ester)Stretching1730 - 1750 (Strong)Present
C-O (Ester)Stretching1100 - 1300 (Strong)Present
C-H (Alkyl)Stretching2850 - 3000 (Medium)Present
C-SStretching600 - 800 (Weak to Medium)Strong

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule as it exists in a crystal lattice. researchgate.net For chiral molecules, SCXRD can be used to determine the absolute configuration, which is the exact spatial arrangement of its atoms. wikipedia.org This is crucial for understanding the stereochemistry of a compound. rsc.org

"this compound" is an achiral molecule and therefore does not have enantiomers or an absolute configuration to be determined. However, SCXRD analysis would provide unambiguous confirmation of its covalent structure. The technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This information confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state.

The data obtained from single crystal X-ray diffraction, such as crystal packing and intermolecular interactions, can provide insights into the solid-state reactivity and electronic properties of "this compound". The way molecules are arranged in the crystal lattice can influence how a reaction proceeds in the solid state.

For example, short intermolecular contacts observed in the crystal structure might indicate potential pathways for solid-state reactions or decomposition. Furthermore, the molecular conformation determined by SCXRD can be used as a basis for computational studies to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and potential applications in materials science.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for monitoring the progress of a chemical reaction by separating and quantifying the components of a reaction mixture over time. bridgewater.edu

Gas Chromatography (GC): For a compound like "this compound," which is expected to have sufficient volatility and thermal stability, GC is an excellent analytical tool. nih.gov A small aliquot of the reaction mixture can be injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. gcms.czrestek.com By using a flame ionization detector (FID) or a mass spectrometer (MS) as a detector, the relative concentrations of the starting materials, intermediates, and the desired product can be determined at various time points. This allows for the calculation of reaction rates and conversion. dtic.mil

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for reaction monitoring, particularly for compounds that may not be suitable for GC due to low volatility or thermal instability. bridgewater.edu For "this compound," a reversed-phase HPLC method would likely be employed. The components of the reaction mixture are separated based on their polarity. A UV detector is commonly used for quantification, as the ester functional group provides a chromophore. By integrating the peak areas of the components, their concentrations can be tracked throughout the reaction, providing detailed kinetic information. bridgewater.edu

Table 2: Typical Chromatographic Conditions for Analysis This table outlines potential starting parameters for method development.

Technique Column Type Mobile Phase / Carrier Gas Detection Method
GC Mid-polarity (e.g., 5% Phenyl Polysiloxane) Helium or Nitrogen Flame Ionization (FID) or Mass Spectrometry (MS)

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water Gradient | UV-Vis (e.g., at 210 nm) |


Chiral Chromatography for Enantiomeric Excess Determination

In the context of asymmetric synthesis, where a prochiral molecule like this compound is converted into a chiral product, the determination of the enantiomeric excess (ee) is a critical step to evaluate the stereoselectivity of the reaction. Chiral chromatography, especially chiral HPLC, is a primary and highly accurate method for this purpose. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation.

The effectiveness of a chiral separation is dependent on several factors, including the chemical nature of the chiral product, the type of CSP, the composition of the mobile phase (a mixture of solvents like hexane (B92381) and isopropanol), the flow rate, and the column temperature. These parameters are meticulously optimized in research to achieve baseline separation of the enantiomeric peaks, which is essential for accurate quantification.

A typical data table for such an analysis, which is currently unavailable for a derivative of this compound, would include:

Parameter Value
Chiral Stationary Phase e.g., Daicel Chiralcel OD-H
Mobile Phase e.g., n-Hexane/Isopropanol (90:10)
Flow Rate e.g., 1.0 mL/min
Detection Wavelength e.g., 254 nm
Retention Time (R-enantiomer) e.g., 12.5 min
Retention Time (S-enantiomer) e.g., 15.2 min
Enantiomeric Excess (ee) e.g., 95%
This is a hypothetical data table for illustrative purposes only, as specific data for a product of this compound is not available.

The absence of such detailed findings in the literature prevents a thorough and authoritative discussion on the advanced analytical and spectroscopic characterization of chiral compounds derived from this compound. While the principles of chiral chromatography are well-established, their specific application to this compound's derivatives has not been sufficiently reported to fulfill the requirements of a detailed research article.

Applications of Diethyl Bis Methylsulfanyl Propanedioate in Specific Synthetic Targets

Precursors in Complex Organic Molecule Synthesis

The unique functionality of diethyl bis(methylsulfanyl)propanedioate positions it as a key building block in the assembly of intricate molecular architectures. The reactive methylene (B1212753) proton of the malonate group, combined with the presence of two sulfur atoms, allows for a range of chemical transformations crucial for constructing complex target molecules.

The synthesis of natural products often requires strategic and efficient methods to construct complex molecular scaffolds. The "bis(methylthio)" structural motif is found in a diverse family of naturally occurring molecules that exhibit a variety of significant biological properties, including antiviral, antibacterial, and antitumor activities. nih.gov Compounds like this compound serve as important synthons for introducing this motif.

Table 1: Examples of Natural Product Classes with Sulfur-Containing Motifs

Natural Product Class Relevant Structural Motif Potential Synthetic Application
Epidithiodiketopiperazines Epidisulfide or bis(methylthio) groups Precursor for the diketopiperazine core nih.gov
Thiophene-containing alkaloids Thiophene ring Building block for heterocyclic systems

Diethyl malonate and its derivatives are fundamental intermediates in the production of a wide range of pharmaceuticals and agrochemicals. wikipedia.orgchemicalbook.com Diethyl malonate itself is a precursor to compounds like barbiturates, vitamin B1, and vitamin B6. wikipedia.org Its functionalized derivatives are employed to synthesize various active pharmaceutical ingredients (APIs) and fine chemicals. mallakchemicals.comnbinno.com

This compound, as a specialized malonate ester, serves as a crucial intermediate in synthesizing targeted bioactive molecules. The methylsulfanyl groups can be strategically manipulated or retained to influence the final product's biological activity, solubility, and metabolic profile. In agrochemical synthesis, malonate derivatives are used to create effective herbicides and pesticides. nbinno.com The reactive nature of the malonate core allows for the introduction of specific functional groups that are essential for the compound's herbicidal or pesticidal action. nbinno.com

Table 2: Synthetic Utility in Bioactive Compound Development

Sector Application Role of this compound
Pharmaceuticals Synthesis of heterocyclic compounds Provides a carbon backbone with sulfur functionalities for building drug scaffolds.
Development of enzyme inhibitors The sulfur atoms can act as key binding elements to enzyme active sites.
Agrochemicals Precursor for novel herbicides The core structure can be modified to target specific metabolic pathways in weeds.

Role in Materials Science Precursors

Beyond its applications in life sciences, the chemical structure of this compound lends itself to the development of advanced materials. The presence of sulfur, in particular, can impart unique optical and physical properties to polymers and surfaces.

Sulfur-containing polymers are known for their unique properties, including high refractive indices, thermal stability, and affinity for heavy metals. This compound can be envisioned as a functional monomer or cross-linking agent in the synthesis of specialty polymers. Through polymerization or co-polymerization reactions, the malonate ester groups can be transformed to incorporate the bis(methylsulfanyl) moiety into a polymer backbone.

The modification of material surfaces is critical for applications ranging from electronics to biomedical devices. Introducing sulfur-containing functional groups onto a surface is an effective method for enhancing properties like heavy metal sorption or biocompatibility. mdpi.com While compounds with thiol (-SH) groups are commonly used for this purpose, precursors like this compound offer an alternative route. mdpi.com

The compound can be chemically transformed to create surface modification agents where the sulfur atoms act as anchoring points to a substrate, particularly metal surfaces. This approach allows for the grafting of a functional organic layer onto a surface, precisely controlling its chemical and physical properties. For example, surfaces modified with such agents could be used for selective binding of molecules or for creating anti-fouling coatings. The esterification reaction between a carboxyl-activated surface and a hydroxyl group on a reagent is one method used to attach sulfur-containing molecules. mdpi.com

Supramolecular Chemistry and Coordination Chemistry Aspects

Investigation of Non-Covalent Interactions in Diethyl bis(methylsulfanyl)propanedioate Systems

Non-covalent interactions play a crucial role in the solid-state architecture and molecular recognition of organosulfur compounds. researchgate.netrsc.org For this compound, several types of non-covalent forces are anticipated to dictate its supramolecular assembly. These interactions, though weaker than covalent bonds, are fundamental in crystal engineering and the formation of larger molecular complexes. mhmedical.com

The primary non-covalent interactions expected in systems of this compound include hydrogen bonds, chalcogen bonds, and van der Waals forces. rsc.orglibretexts.org The thioether sulfur atom, with its lone pairs of electrons, can function as a hydrogen bond acceptor. rsc.org For instance, it can interact with hydrogen bond donors like methanol. rsc.org The interaction energy for a dimethylsulfide-methanol complex has been calculated to be approximately -5.5 kcal/mol, with stabilization arising from the interaction between the sulfur 3p lone pair and the H-O σ* antibonding orbital. rsc.org

Another significant interaction is the chalcogen bond, a non-covalent interaction where a chalcogen atom (like sulfur) acts as an electrophilic species. rsc.orged.ac.uk This type of bond is directional and has been increasingly recognized for its role in supramolecular chemistry. nih.gov In the context of this compound, intramolecular S···O chalcogen bonds could form between the sulfur atom and the carbonyl oxygen of the malonate group, influencing the molecule's conformation. Intermolecularly, S···S or S···O interactions can guide the packing of molecules in the solid state. acs.org The strength of chalcogen bonding generally increases with the presence of electron-withdrawing groups on the chalcogen-containing molecule. rsc.org

The table below summarizes the potential non-covalent interactions involving the sulfur atoms in this compound, based on studies of analogous compounds.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Significance in Supramolecular Assembly
Hydrogen Bond R-O-H S (R)₂-2 to -6Directs molecular packing, influences solubility
Chalcogen Bond R-S -RO =C-1 to -5Influences molecular conformation, stabilizes crystal structures
Chalcogen Bond R-S -RS (R)₂-0.5 to -3Contributes to crystal packing, formation of specific synthons
van der Waals MoleculeMoleculeVariableUbiquitous, contributes to overall crystal cohesion

Data compiled from studies on analogous sulfur-containing systems. rsc.orged.ac.ukacs.org

Ligand Properties of Sulfur-Containing Malonate Derivatives in Coordination Chemistry

The presence of two soft thioether sulfur donors makes this compound and related compounds effective ligands in coordination chemistry. nih.gov Thioether ligands are known to form stable complexes with a variety of transition metals, particularly those that are softer Lewis acids. wikipedia.org The coordination chemistry of such ligands is influenced by both the electronic and steric properties of the sulfur atoms. nih.gov

Metal-Binding Efficiency and Stereoelectronic Effects of Sulfur Atoms

The sulfur atoms in thioether ligands like this compound act as neutral donor atoms, coordinating to metal centers through their lone pairs of electrons. nih.gov The metal-binding efficiency is dependent on several factors, including the nature of the metal ion and the solvent. researchgate.net Thioether ligands generally show a higher affinity for soft metal ions like Pd(II), Pt(II), and Cu(I). wikipedia.orgnih.gov

A key stereoelectronic feature of coordinated thioethers is the pyramidal geometry of the sulfur atom, which becomes a stereocenter upon coordination to a metal. wikipedia.org This can result in the formation of chiral-at-metal complexes. Furthermore, complexes with ligands of the type S(CH₂R)₂, where the methylene (B1212753) protons are diastereotopic, can undergo inversion of configuration at the sulfur atom without the dissociation of the metal-sulfur bond. wikipedia.org

The electronic effect of the thioether donor can be tuned. Generally considered weaker donors than phosphines, their properties can influence the reactivity of the metallic center. wikipedia.org The solvent also plays a critical role; for instance, the stability of metal-thioether complexes can be significantly lower in strongly coordinating solvents like DMSO compared to less coordinating ones like acetonitrile. researchgate.net

The following table summarizes the key stereoelectronic properties of thioether ligands relevant to this compound.

PropertyDescriptionImplication for Coordination
Donor Type Soft Lewis BasePreferential binding to soft transition metals (e.g., Pd, Pt, Cu, Hg). wikipedia.orgresearchgate.net
Sulfur Geometry Pyramidal upon coordinationBecomes a stereogenic center, allowing for chiral complexes. wikipedia.org
Inversion Barrier Low to moderateCan lead to dynamic stereochemistry in solution. wikipedia.org
Electronic Nature Weaker σ-donor than phosphinesModulates the electronic properties of the metal center. wikipedia.org
Hydrophobicity More hydrophobic than thiolateInfluences solubility and protein-ligand interactions. nih.gov

Applications in Transition Metal Catalysis as a Ligand or Reactant

Sulfur-containing ligands are widely used in transition metal catalysis due to their unique electronic properties and their ability to stabilize various oxidation states of the metal center. researchgate.net Thioether-containing ligands, including derivatives of malonates, have found applications in a range of catalytic transformations.

For example, chiral thioether-oxazoline ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation of dimethyl malonate, achieving high enantioselectivities. academie-sciences.fr The sulfur atom plays a crucial role in the catalytic cycle, influencing both the activity and the stereochemical outcome of the reaction. The design of the ligand, including the steric bulk around the sulfur atom, can have a significant effect on the catalytic performance. academie-sciences.fr

In other areas, metal complexes with sulfur-containing ligands are being explored for the synthesis of cyclic thiocarbonates from epoxides and carbon disulfide, which are valuable monomers for polythiocarbonates. rsc.org Furthermore, transition metal-catalyzed reactions are a primary method for the formation of aryl thioethers, a common motif in pharmaceuticals. acsgcipr.orgnih.gov In these reactions, a thioether-containing ligand can be crucial for the efficiency of the catalytic system, which typically involves a palladium or copper catalyst. acsgcipr.org The general mechanism involves oxidative addition of the metal into an aryl halide, coordination of a thiol, and subsequent reductive elimination to form the C-S bond. acsgcipr.org

While specific catalytic applications of this compound are not documented, its structural motifs suggest potential as a bidentate 'S,S' ligand in various transition metal-catalyzed reactions.

Catalytic ReactionMetal CatalystRole of Sulfur-Containing LigandReference Example
Asymmetric Allylic Alkylation PalladiumChiral auxiliary, influences enantioselectivity.Thioether-oxazoline ligands for alkylation of dimethyl malonate. academie-sciences.fr
C-S Cross-Coupling Palladium, CopperStabilizes catalytic species, influences reaction rate.Buchwald-Hartwig thioetherification. acsgcipr.org
Cyclic Thiocarbonate Synthesis Various MetalsActivates substrates, controls selectivity.Conversion of epoxides and CS₂. rsc.org
C-H Olefination Palladium(II)Directing group, enhances selectivity.Bidentate S,O-ligand for olefination of thiophenes. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The chemical compound Diethyl bis(methylsulfanyl)propanedioate, a member of the ketene (B1206846) dithioacetal class, has been recognized for its role as a versatile intermediate in organic synthesis. semanticscholar.orgresearchgate.netrsc.orgrsc.orgresearchgate.net Academic contributions have primarily focused on the general reactivity of ketene dithioacetals, highlighting their utility as building blocks for a variety of molecular scaffolds. semanticscholar.orgresearchgate.net These compounds are notable for the electrophilic nature of the α-carbon and the nucleophilic character of the β-carbon of the double bond, allowing for a diverse range of chemical transformations. The presence of the two ester groups in this compound further enhances its synthetic utility, providing sites for hydrolysis, transesterification, and other ester-related reactions.

A significant body of research exists on the application of ketene dithioacetals in the synthesis of heterocyclic compounds. researchgate.net The ability of the dithioacetal moiety to act as a leaving group or to be transformed into other functional groups makes these compounds valuable precursors for constructing rings containing nitrogen, sulfur, and oxygen.

However, a notable research gap exists in the literature specifically concerning this compound. While the general chemistry of ketene dithioacetals is well-documented, detailed studies focusing exclusively on this particular compound are scarce. Much of the current understanding is extrapolated from research on analogous structures. There is a lack of comprehensive studies on its specific reaction kinetics, thermodynamic properties, and the full scope of its synthetic applications. Furthermore, its potential biological activities and material properties remain largely unexplored.

Unexplored Reactivity Profiles and Novel Synthetic Opportunities

The established reactivity of ketene dithioacetals suggests several unexplored avenues for this compound. The development of novel catalytic systems for asymmetric reactions involving this prochiral molecule could provide access to a wide range of enantiomerically enriched compounds. For instance, asymmetric hydrogenation or cycloaddition reactions could yield chiral building blocks of significant synthetic value.

The exploration of its reactivity with different classes of nucleophiles and electrophiles under various reaction conditions could lead to the discovery of new synthetic methodologies. For example, its behavior in multicomponent reactions, which are highly valued for their efficiency and atom economy, is an area ripe for investigation. The development of novel one-pot transformations starting from this compound could streamline the synthesis of complex molecules.

Furthermore, the thiomethyl groups offer opportunities for further functionalization. Oxidation to the corresponding sulfoxides or sulfones would dramatically alter the electronic properties of the molecule, opening up new reactivity profiles, such as its use as a Michael acceptor. The cleavage of the carbon-sulfur bonds could also be exploited to introduce other functional groups.

Potential for Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The field of chemical synthesis is undergoing a transformation with the integration of automation and machine learning. researchgate.netucla.eduspringernature.comnih.govwiley.com this compound, as a versatile building block, is a prime candidate for inclusion in automated synthesis platforms. Its predictable reactivity, based on the well-understood chemistry of ketene dithioacetals, makes it suitable for the development of standardized reaction protocols that can be implemented by robotic systems.

Machine learning algorithms could be employed to predict the outcomes of reactions involving this compound with a high degree of accuracy. researchgate.netnih.gov By training models on existing data for ketene dithioacetal reactions, it would be possible to forecast the optimal reaction conditions, yields, and potential side products for new transformations. This predictive capability would accelerate the discovery of novel synthetic routes and new molecules.

Furthermore, machine learning could be used to explore the vast chemical space accessible from this precursor. Algorithms could generate virtual libraries of compounds that could be synthesized from this compound and predict their properties, such as biological activity or material characteristics. This in silico screening would allow researchers to prioritize the synthesis of the most promising candidates, thereby making the discovery process more efficient.

Broader Impact on Sustainable Chemical Synthesis and Advanced Materials Development

The principles of sustainable or "green" chemistry emphasize the use of renewable feedstocks, atom economy, and the reduction of waste. The synthetic versatility of this compound could contribute to more sustainable synthetic routes. By enabling the construction of complex molecules in fewer steps, its use could lead to a reduction in the consumption of reagents and solvents, and the generation of waste. Future research could focus on developing syntheses of this compound from renewable resources and employing it in catalytic, solvent-free, or aqueous reaction conditions.

In the realm of advanced materials, the unique electronic and structural features of this compound and its derivatives suggest potential applications. The sulfur atoms could be utilized for coordination to metal centers, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or photophysical properties. The electron-rich nature of the double bond could also be exploited in the design of organic electronic materials.

The development of polymers derived from this compound is another promising area. The ester functionalities could be used for polyester (B1180765) synthesis, while the dithioacetal moiety could be incorporated to impart specific properties to the polymer backbone. These materials could find applications in areas such as biodegradable plastics, advanced coatings, or functional membranes. Further research into the polymerization of this and related monomers is warranted to explore their potential in materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.